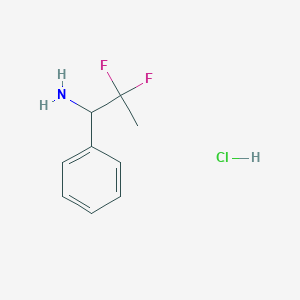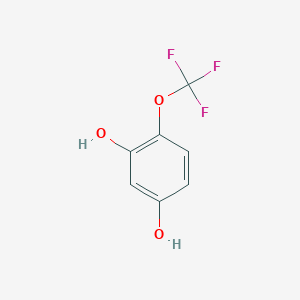
4-(Trifluoromethoxy)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Trifluoromethoxy)benzene-1,3-diol” is a chemical compound with the molecular formula C7H5F3O3 . It is a multifunctional material used in scientific research, with unique structure and properties that make it valuable for various applications, including drug discovery, organic synthesis, and materials science.
Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethoxy)benzene-1,3-diol” is represented by the InChI code: 1S/C7H5F3O3/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3,11-12H . This indicates the presence of a benzene ring with hydroxyl (-OH) groups at positions 1 and 3, and a trifluoromethoxy (-OCF3) group at position 4.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethoxy)benzene-1,3-diol” include a predicted boiling point of 227.1±35.0 °C, a predicted density of 1.532±0.06 g/cm3, and a predicted acidity coefficient (pKa) of 7.87±0.35 .Scientific Research Applications
Halogenation Studies :
- Halogenation reactions involving trifluoromethoxybenzene demonstrate the compound's stability and resistance to hydrolysis under various conditions. This characteristic makes it a valuable compound in the study of complex halogenation processes (Herkes, 1977).
Chemical Synthesis and Reactions :
- 4-(Trifluoromethoxy)benzene-1,3-diol plays a significant role in the synthesis of various organofluorine compounds, demonstrating its utility in creating diverse chemical structures (Castagnetti & Schlosser, 2001).
Electron-Withdrawing Properties :
- The trifluoromethoxy group in 4-(Trifluoromethoxy)benzene-1,3-diol exhibits a long-range electron-withdrawing effect, which is crucial in the study of arylmetal compounds and their basicity. This property is essential for understanding and manipulating molecular interactions and reactivity (Castagnetti & Schlosser, 2002).
Conformational Analysis :
- The structure and conformation of related compounds, such as 4-fluoro(trifluoromethoxy)benzene, have been studied using techniques like gas electron diffraction and quantum chemical calculations, providing insights into molecular geometry and interactions (Shishkov et al., 2004).
Catalysis and Polymer Synthesis :
- Tris(pentafluorophenyl)borane, a compound related to 4-(Trifluoromethoxy)benzene-1,3-diol, has been used as a catalyst in the synthesis of optically active silicon-containing polymers, indicating the potential of trifluoromethoxy-containing compounds in advanced material synthesis (Zhou & Kawakami, 2005).
Nucleophilic Trifluoromethoxylation :
- Research on pyridinium trifluoromethoxide salts, derived from reactions involving trifluoromethoxy compounds, highlights their effectiveness in nucleophilic trifluoromethoxylation, a critical reaction in organic synthesis (Duran-Camacho et al., 2021).
Thermal and Chemical Stability :
- Studies on pyrazolate-bridged metal–organic frameworks with trifluoromethoxy components show exceptional thermal and chemical stability, making these compounds suitable for high-temperature applications and harsh chemical environments (Colombo et al., 2011).
Safety And Hazards
The safety data sheet for a related compound, “4-(Trifluoromethoxy)benzyl bromide”, indicates that it causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . While this does not directly apply to “4-(Trifluoromethoxy)benzene-1,3-diol”, it suggests that similar precautions may be necessary.
properties
IUPAC Name |
4-(trifluoromethoxy)benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDAONGFOJASSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzene-1,3-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

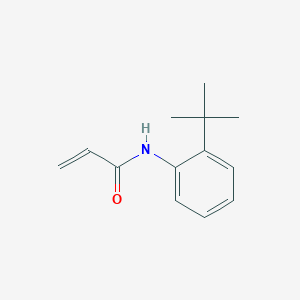
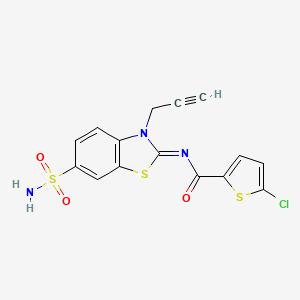
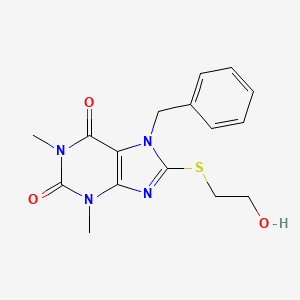
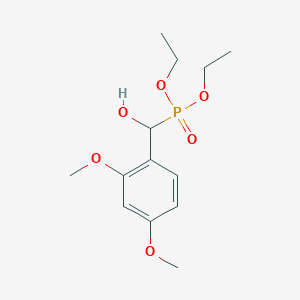
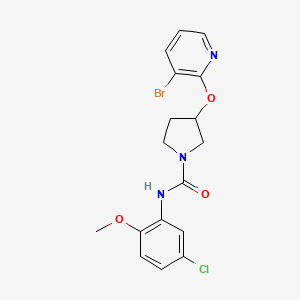
![N-(1-cyanocyclohexyl)-2-[3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2404654.png)
![N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2404656.png)
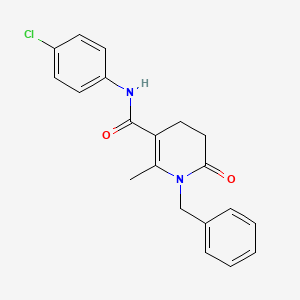
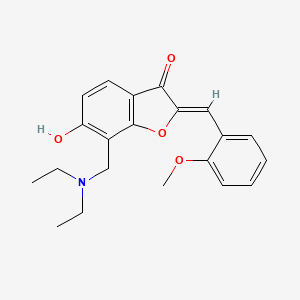
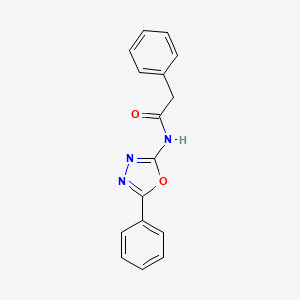
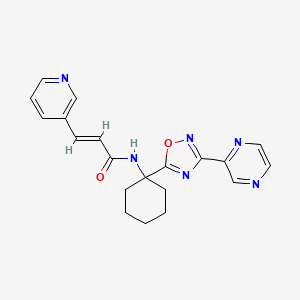
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2404664.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide](/img/structure/B2404666.png)
